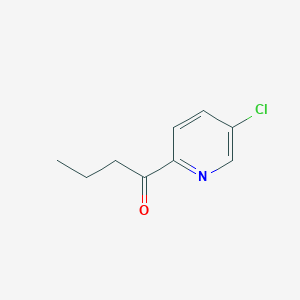

1-(5-Chloropyridin-2-yl)butan-1-one

説明

Structure

3D Structure

特性

IUPAC Name |

1-(5-chloropyridin-2-yl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-2-3-9(12)8-5-4-7(10)6-11-8/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLBPFDHVNVILW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=NC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504215-56-8 | |

| Record name | 1-(5-chloropyridin-2-yl)butan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 1-(5-Chloropyridin-2-yl)butan-1-one (CAS 1504215-56-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(5-Chloropyridin-2-yl)butan-1-one, a heterocyclic ketone of interest in synthetic chemistry and potential pharmaceutical applications. Due to the limited availability of specific experimental data for this compound, this document combines verified information with expert-led predictions and established principles for synthesis, analysis, and safe handling.

Chemical Identity and Properties

1-(5-Chloropyridin-2-yl)butan-1-one is a substituted pyridine derivative. The presence of a chlorine atom on the pyridine ring and a butanoyl group makes it a versatile building block in medicinal chemistry. The electron-withdrawing nature of the chlorine and the carbonyl group influences the reactivity of the pyridine ring, making it a key intermediate for further functionalization.

Table 1: Physicochemical Properties of 1-(5-Chloropyridin-2-yl)butan-1-one

| Property | Value | Source/Method |

| CAS Number | 1504215-56-8 | [1] |

| Molecular Formula | C₉H₁₀ClNO | Calculated |

| Molecular Weight | 183.64 g/mol | Calculated |

| IUPAC Name | 1-(5-chloropyridin-2-yl)butan-1-one | [1] |

| Appearance | Colorless to yellow solid or liquid | Predicted based on similar compounds |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol) | Predicted |

| Storage | Sealed in dry, 2-8°C | Recommended for similar compounds |

digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Nodes for atoms N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,2.1!"]; C6 [label="C", pos="-1.2,0.7!"]; Cl [label="Cl", pos="-2.4,2.8!"]; C7 [label="C", pos="2.4,0!"]; O8 [label="O", pos="3.4,-0.5!"]; C9 [label="C", pos="2.6,-1.4!"]; C10 [label="C", pos="3.8,-2.1!"]; C11 [label="C", pos="4.0,-3.5!"];

// Edges for bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C5 -- Cl; C2 -- C7; C7 -- O8 [style=double]; C7 -- C9; C9 -- C10; C10 -- C11;

// Add implicit hydrogens for clarity if needed, or just assume them }

Caption: Chemical structure of 1-(5-Chloropyridin-2-yl)butan-1-one.

Proposed Synthesis and Purification

Synthetic Workflow: Grignard-based Approach

This approach involves the reaction of a pyridyl Grignard reagent with an acyl chloride, a common method for ketone synthesis.

Caption: Proposed Grignard-based synthesis workflow.

Detailed Experimental Protocol (Hypothetical)

CAUSALITY: The choice of a Grignard-based synthesis is predicated on its reliability for forming carbon-carbon bonds. The selective formation of the Grignard reagent at the 2-position of 2,5-dichloropyridine is anticipated due to the higher reactivity of the chlorine atom at this position.

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 2,5-dichloropyridine in anhydrous tetrahydrofuran (THF) and add it dropwise to the magnesium suspension.

-

The reaction is exothermic; maintain a gentle reflux by external cooling if necessary. Stir until the magnesium is consumed.

-

-

Acylation:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Dissolve butyryl chloride in anhydrous THF and add it dropwise to the Grignard solution. The slow addition is crucial to prevent side reactions.

-

Allow the reaction to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.

-

Spectroscopic and Analytical Characterization

No specific spectral data has been published for this compound. However, based on its structure, the following spectroscopic signatures can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the protons of the butyl chain. The protons on the carbon adjacent to the carbonyl will be deshielded, appearing as a triplet. The protons on the pyridine ring will exhibit characteristic splitting patterns based on their coupling constants.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon will be significantly downfield. The carbon atoms of the pyridine ring will have chemical shifts influenced by the nitrogen atom and the chlorine substituent.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure through fragmentation analysis.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z 183.64. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 185.64 with about one-third the intensity of the M⁺ peak is expected. This isotopic pattern is a key identifier for chlorine-containing compounds.[2]

-

Predicted Fragmentation: The primary fragmentation is expected to occur via alpha-cleavage at the carbonyl group.

Caption: Predicted mass spectrometry fragmentation pathway.

Safety and Handling

While specific toxicological data is unavailable, the compound should be handled with the standard precautions for laboratory chemicals.

-

Hazard Classifications: It is classified with warnings for skin irritation (H315), serious eye irritation (H319), and may cause drowsiness or dizziness (H336, specific target organ toxicity — single exposure).[1]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[3]

-

Handling: Use in a well-ventilated area or a chemical fume hood.[4] Avoid inhalation of dust or vapors and contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

Inhalation: Move the person to fresh air.[6]

-

Ingestion: If swallowed, seek medical attention. Do not induce vomiting.[3]

-

Potential Applications in Research and Drug Development

The structural motifs within 1-(5-Chloropyridin-2-yl)butan-1-one suggest its utility as a scaffold or intermediate in several areas of chemical and pharmaceutical research.

-

Medicinal Chemistry: The chloropyridine moiety is a common feature in many biologically active compounds. The chlorine atom can serve as a handle for further modification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse functional groups. The ketone functionality can be reduced to an alcohol, converted to an amine via reductive amination, or used in other transformations to build more complex molecules. Related chloropyridine compounds serve as key intermediates in the synthesis of drugs targeting neurological disorders.[7]

-

Agrochemicals: Similar to its pharmaceutical applications, the chloropyridine scaffold is also prevalent in modern agrochemicals. This compound could be a starting point for the synthesis of novel herbicides or pesticides.[7]

-

Materials Science: Pyridine-based ligands are used in the development of catalysts and functional materials. The specific substitution pattern of this molecule could be explored for creating novel materials with unique electronic or coordination properties.[7]

Conclusion

1-(5-Chloropyridin-2-yl)butan-1-one is a chemical building block with significant potential for applications in research and development. While detailed experimental data is currently sparse, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. As research progresses, the utility of this compound in creating novel molecules for a range of applications is expected to become more apparent.

References

- NextSDS. 1-(5-chloropyridin-2-yl)

- Guidechem. 1-(5-Chloropyridin-2-yl)butane-1,3-dione.

- Endress+Hauser.

- AWS.

- CPAChem.

- Sigma-Aldrich. 1-(4-Chlorophenyl)butan-1-one.

- Carlisle Coatings & Waterproofing.

- Molport. 1-(3-chloropyridin-2-yl)butan-1-one.

- J&K Scientific. 1-(5-Chloropyridin-2-yl)piperazine.

- Doc Brown's Chemistry.

Sources

- 1. nextsds.com [nextsds.com]

- 2. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. b2b-safety-data-sheets.s3.us-east-2.amazonaws.com [b2b-safety-data-sheets.s3.us-east-2.amazonaws.com]

- 4. carlisleccw.com [carlisleccw.com]

- 5. CPAchem.Web.Client [cpachem.com]

- 6. bdih-download.endress.com [bdih-download.endress.com]

- 7. jk-sci.com [jk-sci.com]

In-Depth Technical Guide: Structural Profiling and Applications of 1-(5-Chloropyridin-2-yl)butan-1-one

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates the efficiency of downstream active pharmaceutical ingredient (API) synthesis. 1-(5-Chloropyridin-2-yl)butan-1-one (CAS: 1504215-56-8)[1] is a highly versatile, bifunctional intermediate. The synergy between its electron-deficient 5-chloropyridine ring and the reactive butyryl (butan-1-one) chain makes it an exceptional precursor for constructing complex, sp3 -rich architectures and rigid heterocyclic scaffolds.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural data. We will explore the causality behind its physicochemical behavior, detail a field-proven, self-validating synthetic methodology, and examine its downstream utility in drug discovery.

Molecular Architecture & Physicochemical Profiling

The reactivity of 1-(5-chloropyridin-2-yl)butan-1-one is governed by the electronic push-and-pull of its functional groups. The pyridine nitrogen and the 5-chloro substituent both exert strong electron-withdrawing effects (via inductive and mesomeric pathways).

Causality in Reactivity: This electron withdrawal significantly increases the electrophilicity of the C2 -carbonyl carbon, making it highly susceptible to nucleophilic attack (e.g., by amines or hydrazines). Concurrently, it increases the acidity of the α -protons on the butyryl chain, facilitating highly regioselective α -functionalization (such as halogenation) prior to cross-coupling.

Quantitative Structural Data

| Property | Value / Description |

| Chemical Name | 1-(5-Chloropyridin-2-yl)butan-1-one |

| CAS Registry Number | 1504215-56-8 |

| Molecular Formula | C 9 H 10 ClNO |

| Molecular Weight | 183.63 g/mol |

| Canonical SMILES | CCCC(=O)c1ncc(Cl)cc1 |

| Structural Modulators | Electron-withdrawing -Cl (Position 5); Electrophilic Ketone (Position 2) |

Strategic Synthesis Methodology: The Weinreb Approach

Synthesizing alkyl-pyridyl ketones via direct Grignard addition to an ester or acid chloride is notoriously problematic. The intermediate ketone is often more electrophilic than the starting ester, leading to rapid over-alkylation and the formation of undesired tertiary alcohols.

To circumvent this, we employ the Weinreb Ketone Synthesis [2][3]. By utilizing an N -methoxy- N -methylamide (Weinreb amide) intermediate, the incoming magnesium ion from the Grignard reagent is chelated by both the carbonyl oxygen and the N -methoxy oxygen. This forms a highly stable tetrahedral intermediate that halts further nucleophilic attack. The ketone is only liberated during the aqueous acidic quench.

Workflow for the synthesis of 1-(5-chloropyridin-2-yl)butan-1-one via Weinreb amide.

Step-by-Step Protocol

Phase 1: Synthesis of the Weinreb Amide Intermediate

-

Activation: Dissolve 1.0 equivalent of 5-chloropicolinic acid in anhydrous dichloromethane (DCM). Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 15 minutes at room temperature. Causality: EDC/HOBt generates a highly reactive OBt-ester under mild conditions, preventing side reactions with the pyridine ring that harsh reagents like SOCl 2 might induce.

-

Coupling: Add 1.5 eq of N,O -dimethylhydroxylamine hydrochloride, followed by dropwise addition of 3.0 eq of N,N -diisopropylethylamine (DIPEA).

-

Isolation: Stir for 12 hours. Quench with saturated aqueous NaHCO 3 , extract with DCM, wash with brine, dry over Na 2 SO 4 , and concentrate to yield 5-chloro- N -methoxy- N -methylpicolinamide.

Phase 2: Controlled Grignard Addition

-

Preparation: Dissolve the Weinreb amide in anhydrous tetrahydrofuran (THF) under a strict Argon atmosphere. Cool the reaction vessel to 0 °C.

-

Nucleophilic Addition: Slowly add 1.2 eq of propylmagnesium bromide ( n -PrMgBr) dropwise. Causality: Maintaining 0 °C ensures the stability of the chelated tetrahedral intermediate, strictly preventing over-addition[2].

-

Quench & Release: After 2 hours of stirring at 0 °C, carefully quench the reaction with cold 1M HCl. Causality: The acidic environment collapses the magnesium chelate, irreversibly releasing the target 1-(5-chloropyridin-2-yl)butan-1-one.

-

Purification: Extract with ethyl acetate, wash with brine, dry, and purify via flash column chromatography (Hexanes/EtOAc).

Self-Validating Analytical Protocols

A robust synthetic protocol must be a self-validating system. To confirm the success of the Grignard addition and definitively rule out tertiary alcohol byproducts, the following analytical feedback loop must be executed:

-

LC-MS Profiling: The target ketone will exhibit an [M+H]+ peak at m/z 184.0 . Crucially, due to the presence of a single chlorine atom, the mass spectrum must display a characteristic 3:1 isotopic pattern at m/z 184.0 ( 35 Cl) and 186.0 ( 37 Cl).

-

1 H NMR (CDCl 3 ): The complete disappearance of the N -methoxy (~3.7 ppm) and N -methyl (~3.2 ppm) singlets from the Weinreb amide is the primary indicator of conversion. The successful incorporation of the propyl chain is validated by the appearance of a distinct triplet at ~1.0 ppm (3H, J=7.4 Hz) for the terminal methyl group.

-

13 C NMR: The presence of a highly deshielded ketone carbonyl carbon signal at ~200–205 ppm is mandatory. If over-alkylation occurred, this signal would vanish, replaced by a quaternary alcohol carbon signal much further upfield (~75 ppm).

Downstream Applications in Drug Discovery

The 5-chloropyridin-2-yl moiety is a privileged scaffold. The chlorine atom acts as a metabolic "soft-spot" blocker, preventing rapid cytochrome P450-mediated oxidation while modulating the lipophilicity (logP) of the final API to improve membrane permeability[4].

The ketone handle allows for rapid diversification into various drug-like chemical spaces:

Key synthetic transformations and downstream applications in drug discovery.

-

Chiral Amine Synthesis: Reductive amination of the ketone with primary amines, followed by asymmetric reduction (e.g., using Ru/Rh catalysts or transaminases), yields chiral 1-(5-chloropyridin-2-yl)butan-1-amines. These sp3 -rich motifs are highly sought after in modern kinase inhibitors and GPCR modulators.

-

Heterocyclic Libraries: Condensation of the ketone with hydrazines or hydroxylamines, particularly after α -functionalization, rapidly constructs substituted pyrazoles or isoxazoles[4]. These rigidified structures are excellent bioisosteres for amides and esters in lead optimization campaigns.

References

-

NextSDS. 1-(5-chloropyridin-2-yl)butan-1-one — Chemical Substance Information. Retrieved from[Link]

-

Grokipedia. Weinreb ketone synthesis. Retrieved from[Link]

-

Wikipedia. Weinreb ketone synthesis. Retrieved from [Link]

- Google Patents. WO2024230586A1 - Compound containing bis(azanylylidene) sulfonyl structure and use thereof in medicine.

Sources

1-(5-Chloropyridin-2-yl)butan-1-one: Comprehensive Spectral and Synthetic Whitepaper

Executive Summary

In contemporary medicinal chemistry and agrochemical development, halogenated pyridinyl ketones serve as critical electrophilic building blocks. Specifically, 1-(5-chloropyridin-2-yl)butan-1-one (CAS: 1504215-56-8) provides a versatile scaffold for synthesizing complex heterocycles, kinase inhibitors, and GPCR ligands [1]. This whitepaper provides an authoritative, in-depth guide to the synthetic methodology, mechanistic causality, and complete spectral characterization (NMR, MS, IR) of this compound.

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Every protocol described herein is designed as a self-validating system , ensuring that researchers can not only replicate the synthesis but also mechanistically verify their intermediate and final products through orthogonal analytical techniques.

Physicochemical Architecture

Before initiating synthesis or spectral analysis, establishing the baseline physicochemical properties is essential for predicting chromatographic behavior and ionization efficiency.

| Property | Value | Diagnostic Significance |

| IUPAC Name | 1-(5-Chloropyridin-2-yl)butan-1-one | Defines the 2,5-substitution pattern on the pyridine core. |

| CAS Registry Number | 1504215-56-8 | Primary identifier for regulatory and database cross-referencing [3]. |

| Molecular Formula | C₉H₁₀ClNO | Dictates the exact mass and isotopic distribution (³⁵Cl/³⁷Cl). |

| Molecular Weight | 183.63 g/mol | Target mass for low-resolution MS validation. |

| Exact Mass (³⁵Cl) | 183.0451 Da | Target mass for High-Resolution Mass Spectrometry (HRMS). |

| H-Bond Acceptors | 2 (N, O) | Predicts strong retention on polar stationary phases (e.g., silica). |

Synthetic Methodology & Mechanistic Causality

The direct addition of Grignard reagents to esters or acid chlorides frequently suffers from poor chemoselectivity, resulting in double-addition and the formation of tertiary alcohols. To bypass this, we utilize a Weinreb amide intermediate [1].

The Causality of the Weinreb Amide: Reacting the acid chloride with N,O-dimethylhydroxylamine generates an amide that, upon attack by propylmagnesium bromide, forms a highly stable, five-membered cyclic metal chelate. This tetrahedral intermediate is thermodynamically stable under the reaction conditions and only collapses to the target ketone upon aqueous acidic quenching. This self-limiting mechanism guarantees mono-addition.

Fig 1. Stepwise synthesis of 1-(5-Chloropyridin-2-yl)butan-1-one via a Weinreb amide intermediate.

Step-by-Step Synthesis Protocol

-

Activation: Suspend 5-chloro-2-picolinic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of DMF. Stir for 2 hours at room temperature until gas evolution ceases. Concentrate in vacuo to yield the acid chloride.

-

Amidation: Dissolve the crude acid chloride in DCM. Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq). Cool to 0 °C and add triethylamine (2.5 eq) dropwise. Stir for 3 hours.

-

Self-Validation Check: Perform TLC (Hexanes/EtOAc 7:3). The highly polar acid spot should be entirely replaced by the mid-polarity Weinreb amide spot.

-

-

Grignard Addition: Dissolve the purified Weinreb amide in anhydrous THF under N₂ at 0 °C. Add n-propylmagnesium bromide (1.2 eq, 2.0 M in THF) dropwise. Allow to warm to room temperature and stir for 4 hours.

-

Quench & Isolate: Quench the stable chelate by slowly adding saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography to yield the pure ketone.

Spectral Characterization & Diagnostic Causality

The structural integrity of the synthesized compound must be validated orthogonally. The following spectral data is theoretically grounded in established spectrometric rules [2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the molecule's carbon-hydrogen framework. The chemical shifts are heavily influenced by the magnetic anisotropy of the carbonyl group and the inductive effects of the pyridine nitrogen and chlorine atom.

¹H NMR (400 MHz, CDCl₃) Data Summary

| Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment & Mechanistic Causality |

| 8.58 | Doublet | 1H | 2.4 | Pyridine H-6: Highly deshielded due to the combined inductive pull of the adjacent electronegative Nitrogen and Chlorine at C-5. |

| 8.02 | Doublet | 1H | 8.4 | Pyridine H-3: Deshielded by the magnetic anisotropy of the adjacent C=O group at C-2. |

| 7.81 | Doublet of Doublets | 1H | 8.4, 2.4 | Pyridine H-4: Ortho-coupled to H-3 and meta-coupled to H-6. |

| 3.15 | Triplet | 2H | 7.4 | Aliphatic H-2': Alpha-protons shifted downfield due to the adjacent electron-withdrawing carbonyl. |

| 1.75 | Sextet | 2H | 7.4 | Aliphatic H-3': Beta-protons of the butyryl chain. |

| 1.01 | Triplet | 3H | 7.4 | Aliphatic H-4': Terminal methyl group. |

Self-Validation: The integration ratio of the terminal methyl group (1.01 ppm, 3H) to the highly distinct H-6 pyridine proton (8.58 ppm, 1H) must be exactly 3:1. Any deviation indicates incomplete reaction or aliphatic impurities.

¹³C NMR (100 MHz, CDCl₃) Data Summary

-

201.5 ppm: C=O (Carbonyl carbon, highly deshielded by oxygen electronegativity).

-

151.2 ppm: Pyridine C-2 (Attached to carbonyl).

-

148.7 ppm: Pyridine C-6 (Adjacent to N and Cl).

-

136.4 ppm: Pyridine C-4.

-

134.1 ppm: Pyridine C-5 (C-Cl bond).

-

123.0 ppm: Pyridine C-3.

-

39.6 ppm: Aliphatic C-2' (Alpha carbon).

-

17.8 ppm: Aliphatic C-3' (Beta carbon).

-

13.9 ppm: Aliphatic C-4' (Terminal methyl).

Mass Spectrometry (MS)

Electron Ionization (EI) at 70 eV provides a robust fragmentation fingerprint. The presence of the chlorine atom provides a built-in isotopic self-validation mechanism: any ion containing the intact pyridine ring will exhibit a characteristic 3:1 ratio of ³⁵Cl to ³⁷Cl peaks.

Fig 2. Primary Electron Ionization (EI) mass spectrometry fragmentation pathways at 70 eV.

Key Fragmentation Causality:

-

m/z 140/142 (Base Peak): Alpha-cleavage of the C2'-C3' bond is highly favored because it ejects a propyl radical and leaves behind a resonance-stabilized acylium ion.

-

m/z 155/157: Because the butyryl chain possesses gamma-hydrogens, the molecule undergoes a classic McLafferty rearrangement . The carbonyl oxygen abstracts a gamma-hydrogen, followed by the cleavage of the alpha-beta carbon bond, expelling neutral ethene (28 Da).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR is used to rapidly verify functional group transformations, particularly the success of the Grignard addition to the Weinreb amide.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode & Causality |

| 1698 | Strong, Sharp | C=O Stretch: The ketone carbonyl absorbs slightly lower than a standard aliphatic ketone (~1715 cm⁻¹) due to conjugation with the pyridine π-system, which weakens the C=O double bond character. |

| 1575, 1455 | Medium | C=C / C=N Stretch: Characteristic aromatic ring breathing modes of the pyridine scaffold. |

| 2965, 2875 | Medium | C-H Stretch (sp³): Aliphatic stretching from the butyryl chain. |

| 1095 | Strong | C-Cl Stretch: Confirms the retention of the halogen substituent. |

Standardized Analytical Protocols

To ensure reproducibility across different laboratories, adhere to the following standardized data acquisition parameters:

Protocol A: NMR Sample Preparation

-

Weigh exactly 15 mg of the purified 1-(5-chloropyridin-2-yl)butan-1-one.

-

Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

-

Transfer to a standard 5 mm NMR tube. Ensure the sample depth is at least 4 cm to prevent shimming artifacts.

-

Acquire ¹H spectra at 400 MHz (16 scans, 1s relaxation delay) and ¹³C spectra at 100 MHz (1024 scans, 2s relaxation delay).

Protocol B: GC-MS Analysis

-

Column: HP-5MS (30 m × 0.25 mm × 0.25 μm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

-

Injection: 1 μL of a 1 mg/mL solution in DCM, split ratio 20:1. Inlet temperature 250 °C.

-

Ionization: Electron Impact (EI) at 70 eV. Scan range m/z 50–300.

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-n-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. URL:[Link]

-

Silverstein, R. M.; Bassler, G. C. "Spectrometric identification of organic compounds." Journal of Chemical Education, 1962, 39(11), 546. URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for 1-(5-chloropyridin-2-yl)butan-1-one." PubChem, 2024. URL: [Link]

Literature Review and Technical Guide: 1-(5-Chloropyridin-2-yl)butan-1-one and Its Analogs in Modern Drug Discovery

Abstract

The 1-(5-chloropyridin-2-yl)butan-1-one scaffold represents a privileged heterocyclic motif in medicinal chemistry, serving as a versatile core for the development of novel therapeutic agents. This technical guide provides an in-depth review of this compound and its analogs, consolidating current knowledge on their synthesis, chemical properties, and pharmacological profiles. A primary focus is placed on the structure-activity relationship (SAR) studies that have identified potent and selective ligands for various biological targets, most notably the sigma-2 (σ₂) receptor, which is implicated in the pathology of solid tumors. We will explore the synthetic strategies employed to access this core and its derivatives, analyze the impact of structural modifications on biological activity, and discuss the critical role of pharmacokinetic considerations in their development. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental frameworks to facilitate further exploration of this promising class of compounds.

Introduction: The Chloropyridine Scaffold in Medicinal Chemistry

Heterocyclic compounds are cornerstones of drug discovery, with nitrogen-containing rings being particularly prevalent in FDA-approved drugs. Among these, the pyridine ring is a fundamental structural unit found in numerous bioactive molecules. The introduction of a chlorine substituent onto the pyridine ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with target proteins.[1] The chlorine atom can act as a key binding element, forming halogen bonds or hydrophobic interactions, thereby enhancing potency and selectivity.[1]

The core structure of 1-(5-chloropyridin-2-yl)butan-1-one (CAS: 1504215-56-8) combines this functionalized pyridine ring with a flexible butanone side chain.[2] This arrangement provides multiple points for chemical modification, making it an attractive starting point for library synthesis and lead optimization. Research into analogs of this scaffold has revealed a diverse range of biological activities, positioning these compounds as promising leads for conditions ranging from cancer to neurological disorders.

Synthesis of the Core Scaffold and its Analogs

The synthesis of 1-(5-chloropyridin-2-yl)butan-1-one and its derivatives typically relies on established organic chemistry transformations. A common and logical approach involves the coupling of a pre-functionalized chloropyridine core with an appropriate side chain. This can be achieved through various methods, including Grignard reactions, Friedel-Crafts acylation, or nucleophilic substitution, depending on the desired analog.

A generalized synthetic workflow involves preparing a suitable organometallic reagent from a 2-substituted-5-chloropyridine and reacting it with a butyryl derivative or, alternatively, using a pre-formed chloropyridine derivative as an electrophile. The choice of synthetic route is governed by the availability of starting materials and the desired structural modifications for SAR studies.

Caption: Generalized synthetic pathway for the core scaffold.

Key Experimental Protocol: Synthesis of a Diazepane Analog

The following protocol is adapted from methodologies used for synthesizing structurally related butyrophenone and diazepane analogs, which often involve the alkylation of a secondary amine.[3][4] This serves as a representative example for generating advanced analogs from the core scaffold.

Objective: To synthesize 4-[4-(5-chloropyridin-2-yl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one, an analog designed to explore multireceptor binding profiles.[3]

Materials:

-

1-(5-chloropyridin-2-yl)-1,4-diazepane (or a suitable precursor amine)

-

4-chloro-4'-fluorobutyrophenone

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the starting amine (e.g., 1-(5-chloropyridin-2-yl)-1,4-diazepane, 1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (3.0 eq.).

-

Addition of Alkylating Agent: Add 4-chloro-4'-fluorobutyrophenone (1.1 eq.) to the stirring suspension at room temperature.

-

Causality Insight: Potassium carbonate acts as a base to deprotonate any amine salts and to scavenge the HCl generated during the nucleophilic substitution reaction, driving the reaction to completion. DMF is an excellent polar aprotic solvent for this type of SN2 reaction.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature (or with gentle heating, e.g., 50-60 °C) overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding deionized water. The product will often precipitate or can be extracted.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine solution to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure target compound.

-

Self-Validation: The purity and identity of the final compound must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Pharmacological Profile and Biological Activities

Analogs of 1-(5-chloropyridin-2-yl)butan-1-one have been investigated for their activity against several key biological targets implicated in oncology and neuroscience.

Primary Target: Sigma-2 (σ₂) Receptor Ligands

The most significant therapeutic potential for this scaffold identified to date is in the development of selective sigma-2 (σ₂) receptor ligands.[5] The σ₂ receptor is overexpressed in various solid tumors, and its ligands are being explored as potential anticancer agents.

A study focused on developing selective σ₂ ligands identified several analogs based on the 1-(5-chloropyridin-2-yl) core.[5] The research demonstrated that modifications to the core scaffold could yield ligands with high binding affinity and selectivity for the σ₂ receptor over the σ₁ subtype.[5] Notably, the conversion of the butanone's carbonyl group into an oxime proved to be a critical modification for enhancing selectivity.[5]

Other Investigated Biological Targets

While the σ₂ receptor is a primary focus, the versatile chloropyridine moiety has been incorporated into analogs targeting other important receptors in drug discovery:

-

G-protein-coupled receptor 119 (GPR119) Agonists: Pyridone-based structures containing a chloropyrimidine group (a bioisostere of chloropyridine) have been developed as potent GPR119 agonists, which stimulate glucose-dependent insulin release and are being investigated as treatments for type 2 diabetes.[6]

-

ORL1 Receptor Antagonists: A complex analog featuring a 3-chloropyridin-2-yl group was discovered as a highly potent and selective antagonist for the Nociceptin/Orphanin FQ (NOP) receptor, also known as ORL1, a target for pain and other CNS disorders.[7]

-

Positive Allosteric Modulators (PAMs) of mGluR2: 1,5-disubstituted pyridones have been identified as a novel class of PAMs for the metabotropic glutamate receptor 2 (mGluR2), a target for schizophrenia and anxiety.[8]

-

Atypical Antipsychotics: Butyrophenone analogs incorporating a diazepane ring have been designed with a multi-receptor profile (targeting dopamine and serotonin receptors) characteristic of atypical antipsychotics.[3]

| Analog Class | Biological Target | Therapeutic Indication | Reference |

| Diazepane Oximes | Sigma-2 (σ₂) Receptor | Solid Tumors | [5] |

| Pyridones | GPR119 | Type 2 Diabetes | [6] |

| Spiropiperidines | ORL1 Receptor | Pain, CNS Disorders | [7] |

| Diazepane Butyrophenones | Dopamine/Serotonin Receptors | Schizophrenia | [3] |

| Disubstituted Pyridones | mGluR2 | Anxiety, Schizophrenia | [8] |

| Table 1: Summary of Biological Targets for Analogs Containing the Chloropyridine Moiety. |

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing a lead compound into a clinical candidate. For the 1-(5-chloropyridin-2-yl)butan-1-one scaffold, SAR insights have been primarily driven by research into σ₂ receptor ligands.[5]

Caption: Key sites for SAR modification on the core scaffold.

-

Region A (Butanone Chain): Modification of the carbonyl group is critical. As demonstrated in the development of σ₂ ligands, converting the ketone to an oxime significantly increased selectivity.[5] Extending or branching the alkyl chain can influence lipophilicity and binding pocket interactions.

-

Region B (Nitrogen-containing Ring): The nature of the second nitrogen-containing ring (e.g., piperazine, homopiperazine/diazepane, tropane) dramatically affects binding affinity and selectivity. The 1,4-diazepane ring was found to be a particularly effective scaffold for high-affinity σ₂ ligands.[3][5]

-

Region C (Terminal Aromatic Group): The substituent on the terminal phenyl ring is a key determinant of potency. A 4-fluorophenyl group is a common feature in many CNS-active butyrophenones, including the antipsychotic haloperidol, and was retained in the high-affinity σ₂ ligands.[3][5]

-

Region D (Chloropyridine Core): The 5-chloro-pyridin-2-yl group appears to be a crucial element for high-affinity binding in several analogs. The position of the chlorine atom and the nitrogen atom in the pyridine ring dictates the electronic properties and hydrogen bonding capacity of the heterocycle, anchoring it in the receptor binding site.[1]

Quantitative SAR Data for σ₂ Receptor Ligands

The following table summarizes binding affinity data for selected analogs, highlighting key SAR findings.[5]

| Compound | Modification | σ₁ Ki (nM) | σ₂ Ki (nM) | **Selectivity (σ₁/σ₂) ** |

| Lead Compound | Diazepane core | 20.0 | 2.2 | 9.1 |

| Analog 22 | Diazepane core, Oxime | 92.0 | 2.2 | 41.8 |

| Analog 7 | Diazepane core, Thioether linker | 17.8 | 2.2 | 8.1 |

| Table 2: Binding Affinities (Ki) and Selectivity of Key Analogs for Sigma Receptors.[5] |

Pharmacokinetic (ADME) and Drug-Likeness Considerations

While specific pharmacokinetic (PK) data for 1-(5-chloropyridin-2-yl)butan-1-one is not extensively published, general principles of drug development are highly applicable.[9][10] The journey of a compound from a laboratory hit to a clinical drug is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

-

Absorption: The presence of the basic pyridine nitrogen suggests that the compound's solubility and absorption may be pH-dependent.

-

Distribution: The logP (lipophilicity) will be influenced by the various substituents added during analog synthesis. A balanced lipophilicity is required for oral absorption and blood-brain barrier penetration if the target is in the CNS.

-

Metabolism: The pyridine ring and alkyl chains are potential sites for metabolism by cytochrome P450 (CYP) enzymes.[11] The chlorine atom can influence metabolic stability, sometimes blocking a potential site of oxidation.[1] Early in vitro assays using liver microsomes are essential to assess metabolic stability.

-

Excretion: Metabolites are typically rendered more polar to facilitate renal or biliary excretion.

Sources

- 1. eurochlor.org [eurochlor.org]

- 2. nextsds.com [nextsds.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. SYA 013 analogs as moderately selective sigma-2 (σ2) ligands: Structure-affinity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and structure-activity relationship study of a novel class of ORL1 receptor antagonists based on N-biarylmethyl spiropiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 10. ashp.org [ashp.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Commercial availability of 1-(5-Chloropyridin-2-yl)butan-1-one

An In-Depth Technical Guide to the Commercial Availability and Synthetic Utility of 1-(5-Chloropyridin-2-yl)butan-1-one

Executive Summary

In modern medicinal chemistry, halogenated pyridyl ketones serve as privileged scaffolds for the development of active pharmaceutical ingredients (APIs), particularly in the design of kinase inhibitors, PDE4 inhibitors, and advanced agrochemicals. 1-(5-Chloropyridin-2-yl)butan-1-one (CAS: 1504215-56-8) is a highly versatile building block[1]. The presence of the electron-withdrawing 5-chloro substituent enhances the Lewis acidity of the pyridine ring, while the butan-1-one moiety provides a reactive vector for downstream functionalization, such as asymmetric reduction or heterocycle construction[2].

This whitepaper provides a comprehensive analysis of the compound's commercial landscape, physical properties, and field-proven synthetic methodologies, focusing on chelation-controlled Grignard additions to prevent over-alkylation[3].

Chemical Identity and Quantitative Properties

To facilitate analytical tracking and inventory management, the fundamental physicochemical properties and regulatory hazard classifications of 1-(5-chloropyridin-2-yl)butan-1-one are summarized below.

| Property | Value |

| Chemical Name | 1-(5-chloropyridin-2-yl)butan-1-one |

| CAS Registry Number | 1504215-56-8[1] |

| Molecular Formula | C9H10ClNO[4] |

| Molecular Weight | 183.64 g/mol |

| Monoisotopic Mass | 183.045 Da[4] |

| Predicted XLogP | 2.3[4] |

| GHS Hazard Classifications | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[1] |

Commercial Availability and Supply Chain Dynamics

The commercial procurement of 1-(5-chloropyridin-2-yl)butan-1-one has transitioned from custom synthesis to off-the-shelf availability, driven by its utility in fragment-based drug discovery.

-

Primary Vendors: The compound is commercially cataloged by major chemical suppliers, including Sigma-Aldrich (often sourced via Enamine libraries, e.g., Enamine-ENAH5802EB84), which provides it for high-throughput screening and scale-up R&D.

-

Regulatory Compliance: For laboratory safety and compliance, databases such as NextSDS track the substance's regulatory footprint. It is flagged for standard laboratory hazards, notably skin and eye irritation, necessitating standard PPE (gloves, goggles) and fume hood handling[1].

Synthetic Methodology: The Chelation-Controlled Weinreb Amide Route

When commercial stock is depleted or isotopic labeling is required, de novo synthesis is necessary. The direct addition of a Grignard reagent (propylmagnesium bromide) to 5-chloropyridine-2-carboxylic acid esters or acid chlorides typically results in poor yields due to double addition, which forms an unwanted tertiary alcohol.

To circumvent this, we employ a Weinreb amide intermediate ( N -methoxy- N -methylamide). The causality behind this choice is rooted in coordination chemistry: the Weinreb amide forms a stable, 5-membered cyclic magnesium chelate upon nucleophilic attack. This chelate is stable at 0 °C and strictly prevents a second equivalent of the Grignard reagent from reacting[3]. The target ketone is only liberated during the aqueous acidic quench.

Protocol: Step-by-Step Synthesis of 1-(5-Chloropyridin-2-yl)butan-1-one

Phase 1: Weinreb Amide Formation

-

Activation: Suspend 5-chloropyridine-2-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add a catalytic amount of N,N -dimethylformamide (DMF).

-

Chlorination: Cool the mixture to 0 °C and add oxalyl chloride (1.2 equiv) dropwise. Stir for 2 hours at room temperature until gas evolution ( CO2 , CO ) ceases. Concentrate in vacuo to yield the crude acid chloride.

-

Amidation: Redissolve the acid chloride in DCM, cool to 0 °C, and add N,O -dimethylhydroxylamine hydrochloride (1.5 equiv) followed by triethylamine (3.0 equiv). Stir for 4 hours.

-

Workup: Quench with saturated aqueous NaHCO3 . Extract with DCM, dry over Na2SO4 , and concentrate to yield 5-chloro- N -methoxy- N -methylpicolinamide.

Phase 2: Grignard Addition (Self-Validating System)

-

Preparation: Dissolve the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool strictly to 0 °C. Causality: Temperatures above 0 °C risk unwanted halogen-metal exchange at the 5-chloro position.

-

Addition: Add propylmagnesium bromide (1.2 equiv, 2.0 M in THF) dropwise over 30 minutes. Stir at 0 °C for 2 hours. Monitor conversion via TLC (Hexane/EtOAc 3:1).

-

Self-Validating Quench: Carefully quench the reaction with saturated aqueous NH4Cl . Validation Check: The successful collapse of the magnesium chelate is visually confirmed by the rapid dissolution of the initial gel-like precipitate, resulting in a clear phase separation between the aqueous and organic layers.

-

Isolation: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO4 , and purify via silica gel flash chromatography to isolate the pure 1-(5-chloropyridin-2-yl)butan-1-one.

Fig 1: Chelation-controlled synthesis of 1-(5-Chloropyridin-2-yl)butan-1-one via Weinreb amide.

Downstream Applications in Medicinal Chemistry

Once procured or synthesized, 1-(5-chloropyridin-2-yl)butan-1-one acts as a versatile hub for generating complex pharmacophores[2].

-

Asymmetric Reduction to Chiral Alcohols: The ketone can be subjected to Noyori transfer hydrogenation (using RuCl catalysts and formic acid/triethylamine). The electron-withdrawing nature of the pyridine ring accelerates the hydride transfer, yielding enantiopure (S)- or (R)-1-(5-chloropyridin-2-yl)butan-1-ol, which are critical precursors for ether-linked APIs[2].

-

Hantzsch Thiazole Synthesis: Alpha-bromination of the ketone using N -bromosuccinimide (NBS) yields a 2-bromo-1-(5-chloropyridin-2-yl)butan-1-one intermediate. Subsequent condensation with thioamides in refluxing ethanol constructs a highly stable thiazole-pyridine biaryl system, a motif frequently found in Factor Xa inhibitors and advanced anti-inflammatory agents[2].

Fig 2: Downstream medicinal chemistry applications of 1-(5-Chloropyridin-2-yl)butan-1-one.

Sources

Whitepaper: Advanced Safety, Handling, and Mechanistic Toxicology of 1-(5-Chloropyridin-2-yl)butan-1-one in Pharmaceutical Synthesis

Executive Summary

In modern drug development, halogenated pyridine derivatives are indispensable building blocks for active pharmaceutical ingredients (APIs). Among these, 1-(5-chloropyridin-2-yl)butan-1-one (CAS: 1504215-56-8) is a highly versatile intermediate. However, the unique physicochemical properties that make it synthetically valuable—namely its lipophilicity and electronic distribution—also impart specific toxicological hazards.

As a Senior Application Scientist, I have designed this technical guide to transcend standard safety data sheets (SDS). This whitepaper provides researchers with a mechanistic understanding of the compound's hazards, coupled with self-validating standard operating procedures (SOPs) to ensure absolute safety and scientific integrity during laboratory workflows.

Chemical Identity & Physicochemical Profiling

The behavior of 1-(5-chloropyridin-2-yl)butan-1-one in biological and environmental systems is dictated by its molecular architecture. The electron-withdrawing chlorine atom at the 5-position modulates the basicity of the pyridine nitrogen, while the butanone chain significantly increases the molecule's partition coefficient (LogP).

Table 1: Physicochemical and Hazard Data

| Property / Hazard | Value / Classification | Mechanistic Rationale |

| CAS Number | 1504215-56-8 | Unique chemical identifier[1]. |

| Chemical Structure | Halogenated pyridine ketone | The chloropyridine moiety acts as a weak base; the ketone provides an electrophilic center. |

| Skin Irrit. 2 (H315) | Causes skin irritation | High lipophilicity allows rapid penetration of the stratum corneum, disrupting lipid bilayers and triggering localized inflammation[1]. |

| Eye Irrit. 2A (H319) | Causes serious eye irritation | The basic pyridine nitrogen interacts with and denatures corneal epithelial proteins upon contact[1]. |

| STOT SE 3 (H336) | May cause drowsiness or dizziness | Volatilization leads to inhalation exposure. The compound crosses the blood-brain barrier, acting as a mild central nervous system (CNS) depressant[1]. |

Mechanistic Toxicology

Understanding the why behind a hazard classification is critical for designing effective safety protocols. The toxicity of 1-(5-chloropyridin-2-yl)butan-1-one is primarily driven by exposure route and its subsequent biochemical interactions. When inhaled, the vapors interact with neuroreceptors, causing respiratory irritation and CNS depression. Dermal contact circumvents the body's aqueous defenses due to the compound's lipophilic tail, leading to rapid cellular irritation.

Toxicological pathways and GHS hazard outcomes for 1-(5-chloropyridin-2-yl)butan-1-one.

Standard Operating Procedures (SOP): Safe Handling & Experimental Workflow

To mitigate the risks outlined above, laboratory personnel must employ a self-validating workflow. This ensures that every safety measure is actively confirmed before proceeding to the next step, eliminating assumptions that lead to exposure incidents[2].

Protocol: Synthesis Setup and Reagent Handling

Step 1: Pre-Operational Readiness & PPE Verification

-

Action: Don a flame-resistant lab coat, chemical safety goggles, and heavy-duty butyl rubber gloves. Perform an inflation test on the gloves to check for micro-tears.

-

Causality: Pyridine derivatives can rapidly permeate standard thin-mil nitrile gloves. Butyl rubber provides superior chemical resistance against halogenated aromatic compounds[3].

-

Validation: Visual confirmation of glove integrity ensures the primary dermal barrier is fully intact before any chemical handling begins.

Step 2: Engineering Control Activation

-

Action: Power on the constant-volume fume hood and clear the workspace of incompatible materials (e.g., strong oxidizers).

-

Causality: The compound's volatility necessitates active vapor extraction to prevent STOT SE 3 (H336) inhalation hazards. Pyridines can react violently with oxidizing agents[2].

-

Validation: Use an anemometer to verify the fume hood face velocity stabilizes between 100–120 FPM before opening the reagent container.

Step 3: Reagent Transfer

-

Action: Utilize a gas-tight syringe for transferring the compound (if in solution) or use anti-static spatulas for solid handling. Keep the sash as low as possible.

-

Causality: Minimizes aerosolization and exposure to the respiratory tract. Prevents static discharge, which is critical if the compound is handled in conjunction with flammable organic solvents.

-

Validation: The absence of the characteristic pyridine odor outside the sash boundary confirms successful vapor containment.

Step 4: Reaction Quenching and Decontamination

-

Action: Quench residual reagent in glassware with a dilute acidic solution (e.g., 1M HCl) before washing.

-

Causality: Protonation of the pyridine nitrogen forms a water-soluble pyridinium salt. This drastically reduces the compound's volatility and facilitates safe, efficient aqueous extraction[4].

-

Validation: Use pH indicator paper to confirm the aqueous wash layer is acidic (pH < 3), ensuring complete protonation of the pyridine ring.

Self-validating workflow for the safe handling of 1-(5-chloropyridin-2-yl)butan-1-one.

Waste Mitigation and Spill Response

Improper disposal of pyridine derivatives can lead to severe environmental contamination and laboratory accidents[5].

Spill Mitigation Protocol

-

Evacuate and Isolate: Immediately clear personnel from the immediate vicinity.

-

Ventilation: Ensure the fume hood or room exhaust is operating at maximum capacity to clear CNS-depressing vapors.

-

Neutralization/Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust.

-

Collection: Sweep the absorbed material using non-sparking tools and place it into a highly visible, sealable hazardous waste container.

-

Waste Segregation: Label the container explicitly as "Halogenated Pyridine Waste." Never mix this waste stream with strong acids (outside of controlled quenching) or oxidizers to prevent exothermic reactions[3].

References

-

NextSDS Database. 1-(5-chloropyridin-2-yl)butan-1-one — Chemical Substance Information. NextSDS.[Link]

-

Web Medical Blog. Pyridine: Properties, Uses, and Safety Guidelines You Must Know. Web Medical Blog.[Link]

-

Kirk-Othmer Encyclopedia of Chemical Technology. PYRIDINE AND PYRIDINE DERIVATIVES. MDMA.ch Archive.[Link]

Sources

Executive Summary

In modern medicinal chemistry, heteroaryl ketones serve as indispensable building blocks for the construction of complex, biologically active scaffolds. 1-(5-Chloropyridin-2-yl)butan-1-one (CAS: 1504215-56-8) represents a highly versatile member of the chloropyridinyl ketone class[1]. Characterized by an electron-deficient 5-chloropyridine ring coupled with a flexible butyl ketone moiety, this compound is strategically utilized in the synthesis of advanced pharmaceutical intermediates, including thienopyridines and novel kinase inhibitors. This technical guide explores the structural significance, mechanistic synthesis, and downstream applications of 1-(5-chloropyridin-2-yl)butan-1-one, providing field-proven protocols for researchers and drug development professionals.

Structural Profiling and Chemical Homology

The molecular architecture of 1-(5-chloropyridin-2-yl)butan-1-one offers two orthogonal sites for late-stage functionalization:

-

The 5-Chloro Heteroaryl Ring: The chlorine atom at the 5-position of the pyridine ring is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr) under forcing conditions.

-

The Butyl Ketone Moiety: The carbonyl group serves as a handle for asymmetric reductions (yielding chiral alcohols), reductive aminations, or condensation reactions to form fused heterocycles.

To contextualize its utility, Table 1 summarizes structurally related chloropyridinyl ketones and their primary applications in drug discovery[1].

Table 1: 1-(5-Chloropyridin-2-yl)butan-1-one and Structurally Related Analogs

| Chemical Name | CAS Number | Structural Variance | Primary Application |

| 1-(5-Chloropyridin-2-yl)butan-1-one | 1504215-56-8 | Core (Butyl chain) | Intermediate for fused heterocycles[1] |

| 1-(5-Chloropyridin-2-yl)ethanone | 94952-46-2 | Methyl chain | Precursor for Nirogacestat (Notch inhibitor)[2] |

| 1-(3-Chloropyridin-2-yl)butan-1-one | 1700360-00-4 | 3-Chloro isomer | Comparative Structure-Activity Relationship (SAR)[1] |

| 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one | 63490-84-6 | Thiophene bioisostere | Factor Xa inhibitor synthesis (e.g., Rivaroxaban analogs)[1] |

| 1-(4-Chloropyridin-2-yl)propan-1-one | 896139-36-9 | Propyl chain, 4-Chloro | Kinase inhibitor scaffolds[1] |

Mechanistic Pathways: Synthesis of Chloropyridinyl Ketones

The most robust and scalable method for synthesizing 1-(5-chloropyridin-2-yl)butan-1-one involves the nucleophilic addition of a Grignard reagent to a cyanopyridine derivative.

Causality in Reagent Selection: Using 5-chloro-2-cyanopyridine as the electrophile rather than an ester or amide is a deliberate mechanistic choice. When propylmagnesium bromide attacks the nitrile carbon, it forms a stable iminium salt intermediate. Unlike esters, which possess an alkoxide leaving group that facilitates a second Grignard addition (yielding a tertiary alcohol), the iminium salt resists further nucleophilic attack. The target ketone is only liberated during the subsequent aqueous acidic workup.

Grignard synthesis pathway for 1-(5-Chloropyridin-2-yl)butan-1-one from 5-chloro-2-cyanopyridine.

Self-Validating Experimental Protocol

The following step-by-step methodology is adapted from the validated industrial synthesis of the homologous 1-(5-chloropyridin-2-yl)ethanone ()[2]. It has been optimized for the synthesis of the butanone derivative.

Objective: Selective nucleophilic addition of a propyl chain to 5-chloro-2-cyanopyridine. Reagents: 5-Chloro-2-cyanopyridine (1.0 eq), Propylmagnesium bromide (3M in THF, 1.3 eq), Anhydrous THF/Ether, Saturated aqueous NaHCO₃.

-

Step 1: System Preparation. Purge a flame-dried round-bottom flask with inert nitrogen.

-

Causality: Grignard reagents are highly moisture-sensitive; atmospheric water will prematurely protonate the reagent to propane, drastically reducing the yield.

-

-

Step 2: Substrate Dissolution & Cooling. Dissolve 5-chloro-2-cyanopyridine in a 2:1 mixture of anhydrous ether and THF. Cool the system to an internal temperature of -60 °C to -63 °C using a dry ice/acetone bath[2].

-

Causality: The electron-deficient 5-chloropyridine ring is susceptible to undesired side reactions. Maintaining a strict -60 °C environment prevents halogen-metal exchange at the 5-chloro position and ensures the Grignard reagent exclusively attacks the highly electrophilic nitrile carbon.

-

-

Step 3: Nucleophilic Addition. Add propylmagnesium bromide dropwise over 30 minutes. Stir at -60 °C for 45 minutes, then slowly warm to room temperature[2].

-

Validation: Monitor the reaction via TLC (Thin-Layer Chromatography). The disappearance of the starting material indicates complete conversion to the iminium salt.

-

-

Step 4: Hydrolysis and Quench. Adjust the pH of the reaction mixture to exactly 7.0 using aqueous sodium bicarbonate[2].

-

Causality: Neutralizing the mixture rather than heavily acidifying it is critical. Strong acids would protonate the basic pyridine nitrogen, converting the product into a highly water-soluble pyridinium salt that is exceptionally difficult to extract into the organic phase.

-

-

Step 5: Extraction and Purification. Extract the aqueous phase with dichloromethane (DCM). Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (heptane/ethyl acetate gradient)[2].

-

Validation: Confirm product identity via ¹H NMR (300 MHz, CDCl₃). Look for the characteristic deshielded pyridine protons (δ ~8.6 ppm, 8.0 ppm, 7.8 ppm) and the distinct multiplet splitting of the newly integrated butyl chain.

-

Downstream Pharmaceutical Applications

Chloropyridinyl ketones are pivotal in synthesizing fused heterocyclic systems that act as active pharmaceutical ingredients (APIs). A prominent application is the construction of thienopyridines via the interrupted Pummerer reaction ()[3].

In this workflow, chloropyridinyl ketones are first converted into 3-(1-arylethenyl)-2-(ethylsulfinyl)pyridines in a three-step sequence. Upon treatment with excess acetic anhydride at elevated temperatures (100–130 °C), the sulfoxide undergoes an interrupted Pummerer rearrangement. The highly electrophilic thionium intermediate facilitates an intramolecular cyclization, yielding 3-arylthieno[2,3-b]pyridines, 3-arylthieno[2,3-c]pyridines, or 3-arylthieno[3,2-c]pyridines[3]. These fused scaffolds are critical in the development of COT (Cancer Osaka Thyroid) kinase inhibitors and novel anticoagulants[4].

Interrupted Pummerer reaction utilizing chloropyridinyl ketones to synthesize thienopyridines.

References

-

NextSDS. "1-(5-chloropyridin-2-yl)butan-1-one — Chemical Substance Information." Available at: [Link]

-

ACS Publications. "Enantiospecific Synthesis of Annulated Nicotine Analogues from d- and l-Glutamic Acid. Pyridotropanes." Available at: [Link]

Sources

Application Note: Controlled Grignard Addition to 5-Chloro-2-cyanopyridine for the Synthesis of 1-(5-Chloropyridin-2-yl)ethanone

Executive Summary

This application note details the optimized experimental protocol for the Grignard reaction between 5-chloro-2-cyanopyridine and methylmagnesium bromide. This specific transformation yields 1-(5-chloropyridin-2-yl)ethanone, a high-value active pharmaceutical ingredient (API) intermediate critical to the synthesis of, an oral gamma-secretase inhibitor used in the treatment of desmoid tumors (fibromas)[1].

Designing a protocol for this substrate requires strict chemoselectivity. The methodology described herein leverages cryogenic temperature control and solvent modulation to suppress competitive side reactions, ensuring a high-yielding, self-validating workflow suitable for preclinical drug development[2].

Mechanistic Causality & Experimental Design (E-E-A-T)

When subjecting 5-chloro-2-cyanopyridine to a Grignard reagent, the scientist must navigate two potential electrophilic sites: the highly reactive nitrile carbon and the C-Cl bond at the 5-position.

-

Chemoselectivity via Cryogenic Control: The addition of methylmagnesium bromide (MeMgBr) is conducted at an internal temperature of -63 °C[2]. At this cryogenic threshold, the activation energy for nucleophilic addition to the cyano group is met, while higher-energy side reactions—such as halogen-metal exchange or nucleophilic aromatic substitution (SNAr) at the 5-chloro position—are kinetically frozen.

-

Solvent Dynamics: A binary solvent system of Diethyl Ether (Et2O) and Tetrahydrofuran (THF) is utilized[2]. Et2O attenuates the basicity of the Grignard reagent compared to pure THF, further protecting the pyridine ring. However, THF is required to maintain the solubility of the polar cyanopyridine substrate.

-

Self-Validating System: As the reaction progresses at -60 °C, an imine-magnesium complex forms and precipitates out of the Et2O-rich solution[2]. This precipitate serves as a visual confirmation of successful nucleophilic attack. The subsequent addition of neat THF during the warming phase solubilizes this complex, releasing any trapped starting material and driving the reaction to absolute completion.

-

Acidic Hydrolysis: Unlike Grignard additions to carbonyls (which yield alkoxides), addition to a nitrile yields an intermediate imine salt. A robust acidic quench (e.g., 1M HCl) is strictly required to hydrolyze the imine intermediate into the target ketone[1].

Reaction Workflow

Figure 1: Experimental workflow for the Grignard addition to 5-chloro-2-cyanopyridine.

Reagents and Materials

The following quantitative parameters are optimized for a 77 mmol scale reaction[2].

| Reagent | MW ( g/mol ) | Equivalents | Amount | Experimental Role |

| 5-Chloro-2-cyanopyridine | 138.55 | 1.00 | 10.7 g (77 mmol) | Electrophilic Substrate |

| Methylmagnesium bromide (3M in THF) | 119.24 | 1.36 | 35.0 mL (105 mmol) | Nucleophile / Grignard Reagent |

| Diethyl Ether (Et2O) | 74.12 | - | 65.0 mL | Primary Co-solvent |

| Tetrahydrofuran (THF) | 72.11 | - | 35.0 mL + 50.0 mL | Co-solvent / Solubilizer |

| Aqueous HCl (1M) | 36.46 | Excess | ~150 mL | Quenching Agent / Hydrolysis |

Step-by-Step Protocol

Step 1: System Preparation

-

Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, an internal thermocouple, and a nitrogen inlet.

-

Purge the system with inert nitrogen gas for 15 minutes to ensure a strictly anhydrous environment.

Step 2: Substrate Dissolution & Cooling

-

Charge the reaction flask with 5-chloro-2-cyanopyridine (10.7 g, 77 mmol)[2].

-

Add anhydrous Et2O (65 mL) followed by anhydrous THF (35 mL). Stir until the substrate is fully dissolved.

-

Submerge the flask in a dry ice/acetone bath. Monitor the internal thermocouple until the solution reaches exactly -63 °C[2].

Step 3: Controlled Grignard Addition

-

Transfer the methylmagnesium bromide solution (3M in THF, 35 mL, 105 mmol) to the addition funnel via a dry syringe[2].

-

Begin dropwise addition over a period of 30 minutes.

-

Critical Checkpoint: The addition rate must be strictly titrated against the internal temperature. Do not allow the internal temperature to exceed -60 °C to prevent exothermic degradation and preservation of the 5-chloro moiety[2].

Step 4: Maturation & Solubilization

-

Following complete addition, maintain the reaction mixture at -60 °C for 45 minutes. Observe the formation of a precipitate (the imine-magnesium salt intermediate)[2].

-

Remove the cryogenic bath and allow the mixture to slowly warm to room temperature.

-

Add an additional 50 mL of anhydrous THF to the flask[2]. This step is critical to dissolve the precipitate and mobilize any unreacted intermediates. Stir continuously for 1 hour.

Step 5: Quenching & Hydrolysis

-

Cool the flask to 0 °C using an ice-water bath.

-

Carefully quench the reaction by the dropwise addition of 1M aqueous HCl (approx. 150 mL).

-

Mechanistic Note: Allow the mixture to stir vigorously for 15–30 minutes to ensure complete acidic hydrolysis of the intermediate imine into the final ketone[1].

Step 6: Extraction & Purification

-

Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

-

Wash the combined organic extracts with saturated aqueous sodium bicarbonate (100 mL) to neutralize residual acid, followed by brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude dark oil via silica gel flash chromatography (eluting with Hexanes/EtOAc) to yield the pure 1-(5-chloropyridin-2-yl)ethanone.

Analytical Characterization

To verify the structural integrity of the synthesized 1-(5-chloropyridin-2-yl)ethanone, perform 1H NMR spectroscopy (CDCl3, 400 MHz). Successful conversion is indicated by:

-

2.70 ppm (singlet, 3H): Corresponds to the newly installed methyl group (CH3) adjacent to the ketone carbonyl[1].

-

7.80 – 8.62 ppm (multiplets, 3H): Corresponds to the intact protons of the 5-chloropyridine ring[1].

References

Sources

Application Note: High-Purity Isolation of 1-(5-Chloropyridin-2-yl)butan-1-one via Automated Flash Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 1-(5-Chloropyridin-2-yl)butan-1-one from a crude synthetic reaction mixture. The methodology centers on normal-phase flash column chromatography, a robust technique for isolating compounds of intermediate polarity. We delve into the rationale behind method development, from solvent system selection using Thin-Layer Chromatography (TLC) to the final automated flash chromatography run. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable purification strategy for pyridine-based ketones and analogous chemical entities.

Introduction and Purification Rationale

1-(5-Chloropyridin-2-yl)butan-1-one is a heterocyclic ketone of interest in medicinal chemistry and materials science. Synthetic routes often yield this target compound alongside unreacted starting materials, reagents, and various by-products. Achieving high purity (>98%) is critical for subsequent synthetic steps and accurate biological or physical characterization.

The primary purification challenge lies in the molecule's dual-polarity nature. The pyridine ring, with its basic nitrogen atom and electronegative chlorine, imparts significant polarity. Conversely, the butyl ketone chain introduces non-polar, lipophilic character. Column chromatography is the technique of choice for exploiting these subtle polarity differences to achieve effective separation.[1][2]

This protocol will utilize normal-phase chromatography, where a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.[3][4][5] In this mode, polar molecules interact more strongly with the stationary phase and thus elute later, while non-polar molecules travel through the column more quickly.[2]

Foundational Principles: Method Development with TLC

Before scaling up to column chromatography, it is essential to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC).[6] TLC serves as a rapid, low-cost micro-analog of the column, allowing for the selection of an appropriate mobile phase (eluent) system.[6]

The key metric in TLC is the Retardation Factor (Rf) , which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

-

Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

An ideal Rf value for the target compound is between 0.25 and 0.35 .[7][8]

-

If Rf is too high (> 0.5): The compound will elute too quickly from the column, resulting in poor separation from less polar impurities.

-

If Rf is too low (< 0.2): The compound will be too strongly adsorbed to the silica, requiring excessively large volumes of solvent to elute and leading to broad peaks.

Protocol: TLC Solvent System Screening

-

Preparation: Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of several silica gel TLC plates.

-

Development: Place each plate in a developing chamber containing a different solvent system. Start with a non-polar solvent and gradually add a more polar modifier. A common starting point for moderately polar compounds is a Hexane/Ethyl Acetate system.

-

Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

-

Analysis: Calculate the Rf value for the target compound in each solvent system. Adjust the ratio of polar to non-polar solvent until the target Rf is in the optimal 0.25-0.35 range.

Detailed Protocol: Flash Column Chromatography

This protocol assumes the use of an automated flash chromatography system with a pre-packed silica gel column. The principles are directly transferable to manual glass column chromatography.

Materials and Equipment

| Parameter | Specification | Rationale |

| Stationary Phase | Standard Silica Gel, 40-63 µm particle size | The industry standard for normal-phase chromatography, offering a good balance between resolution and flow rate. The polar surface interacts with polar functional groups.[1][2] |

| Mobile Phase A | n-Hexane (or Heptane) | A non-polar "weak" solvent that does not readily elute polar compounds. |

| Mobile Phase B | Ethyl Acetate | A moderately polar "strong" solvent used to increase the overall polarity of the mobile phase and elute the target compound. |

| Mobile Phase Modifier | Triethylamine (TEA), 0.1% v/v in Ethyl Acetate | The basic nitrogen on the pyridine ring can interact strongly with acidic silanol groups on the silica surface, causing peak tailing. A competing base like TEA shields these sites, improving peak shape.[9] |

| Crude Sample Mass | 500 mg | A typical laboratory scale. |

| Column Size | 24 g Silica Gel Cartridge | A sample-to-sorbent mass ratio of 1:30 to 1:50 is recommended for good resolution. 500 mg on a ~25 g column is appropriate.[8] |

| Sample Loading Method | Dry Loading (adsorbed onto silica) | Minimizes the use of strong solvents for dissolution, which can disrupt the column head and lead to band broadening. Recommended for optimal resolution. |

| Detection | UV, 254 nm and 280 nm | Aromatic and conjugated systems like the chloropyridine ring absorb strongly in the UV range, allowing for easy detection of the eluting compound. |

Experimental Workflow

Step-by-Step Protocol

-

Dry Load Preparation:

-

Dissolve the 500 mg of crude product in a minimal amount of a volatile solvent (e.g., 5-10 mL of Dichloromethane).

-

Add ~1.5 g of silica gel to this solution.

-

Gently evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained. This powder is the dry-load sample.

-

-

System Setup and Equilibration:

-

Install the 24 g silica column and the prepared dry load cartridge onto the flash chromatography system.

-

Prime the pumps with Mobile Phase A (Hexane) and Mobile Phase B (Ethyl Acetate with 0.1% TEA).

-

Equilibrate the column by pumping 2-3 column volumes (CV) of the initial mobile phase composition (e.g., 5% Ethyl Acetate in Hexane) through the system.

-

-

Elution and Fraction Collection:

-

Begin the purification run using the optimized gradient method. A typical gradient is designed to elute non-polar impurities first, followed by the target compound, and finally, highly polar impurities.[6][10]

-

Monitor the elution profile using the UV detector.

-

Collect fractions automatically as the UV absorbance for the target peak rises and falls.

-

Recommended Elution Gradient

The following linear gradient is a robust starting point based on a TLC Rf of ~0.3 in 20% Ethyl Acetate/Hexane.

| Column Volume (CV) | % Ethyl Acetate (B) | Gradient Type | Purpose |

| 0.0 - 2.0 | 5% | Isocratic | Elute very non-polar impurities (e.g., residual hexane from reaction). |

| 2.1 - 12.0 | 5% -> 40% | Linear | Separate the target compound from closely eluting impurities. |

| 12.1 - 14.0 | 40% -> 100% | Linear | Strip highly polar impurities from the column. |

| 14.1 - 16.0 | 100% | Isocratic | Ensure all compounds have been eluted. |

-

Post-Run Analysis:

-

Spot the collected fractions corresponding to the main peak onto a TLC plate alongside a spot of the original crude mixture.

-

Develop the TLC plate using the same solvent system that gave an optimal Rf (e.g., 20% Ethyl Acetate/Hexane).

-

Identify the fractions containing only the pure target compound (single spot at the correct Rf).

-

Combine the pure fractions into a clean, pre-weighed round-bottom flask.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 1-(5-Chloropyridin-2-yl)butan-1-one.

-

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Poor Resolution | 1. Improper solvent system. 2. Column overload. 3. Sample dissolved in too strong a solvent. | 1. Re-optimize the mobile phase with TLC to achieve a greater ∆Rf between the target and impurities.[1] 2. Reduce the amount of crude material loaded onto the column. 3. Use the dry loading technique as described in the protocol. |